2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine
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Overview
Description
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C12H16Cl2N2O It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a morpholinoethyl group and a diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloronitrobenzene, which is commercially available.
Reduction: The nitro group of 2,6-dichloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The resulting 2,6-dichloroaniline is then alkylated with 2-chloroethylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: Lacks the morpholinoethyl group but shares the dichloro-substituted benzene ring.
N1-(2-Morpholinoethyl)benzene-1,4-diamine: Similar structure but without the chlorine atoms.
Uniqueness
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is unique due to the combination of its dichloro-substituted benzene ring and the morpholinoethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H17Cl2N3O |
---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2,6-dichloro-1-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17Cl2N3O/c13-10-7-9(15)8-11(14)12(10)16-1-2-17-3-5-18-6-4-17/h7-8,16H,1-6,15H2 |
InChI Key |
KWUUEVVMGUPKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
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